[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
Description
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Properties
CAS No. |
2742653-49-0 |
|---|---|
Molecular Formula |
C5H4BrF3N2O |
Molecular Weight |
245 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of imidazole-2-carbaldehyde.
Reduction: Formation of 1-(trifluoromethyl)-1H-imidazol-2-yl]methanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- [3-bromo-5-(trifluoromethyl)phenyl]methanol
- 5-bromo-2-(trifluoromethyl)benzimidazole
- 1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
Uniqueness
Compared to similar compounds, [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol exhibits unique properties due to the specific positioning of the bromine and trifluoromethyl groups on the imidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
